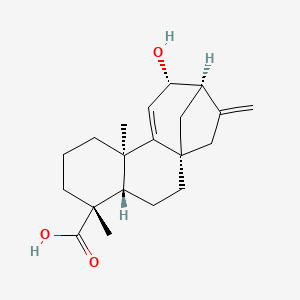
12alpha-Hydroxygrandiflorenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
12alpha-Hydroxygrandiflorenic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotransformation Studies
12alpha-Hydroxygrandiflorenic acid is a product of the biotransformation of grandiflorenic acid by the fungus Fusarium graminearum. This process, studied by Ruan et al. (2014), involves the efficient metabolism of grandiflorenic acid by the fungus to yield this compound, which is isolated using chromatography techniques (Ruan, Ma, Li, & Wang, 2014).
Role in Bile Acid Biosynthesis
12alpha-Hydroxylation is a significant process in bile acid biosynthesis. For example, sterol 12alpha-hydroxylase (CYP8B1) is a crucial enzyme for cholic acid synthesis, affecting the bile acid pool's hydrophobicity. Various studies have explored its expression and regulation, providing insights into the role of 12alpha-hydroxylation in the liver and its impact on cholesterol metabolism and bile acid synthesis (del Castillo-Olivares & Gil, 2000), (Pandak et al., 2001).
Insights into Gene Transcription Regulation
Research by Yang et al. (2002) and others focuses on the molecular mechanisms regulating genes like CYP8B1. These studies provide a deeper understanding of transcriptional regulation, particularly how bile acids and other factors influence gene expression in bile acid biosynthetic pathways (Yang et al., 2002), (Zhang & Chiang, 2001).
Cytotoxicity and Antiproliferative Effects
The cytotoxicity of various diterpenes, including 12alpha-hydroxy compounds, has been explored in studies like Barrero et al. (2004). These investigations contribute to understanding how such compounds can impact cell growth and have potential applications in medical treatments, particularly in cancer research (Barrero et al., 2004).
Properties
IUPAC Name |
(1S,4S,5R,9R,12S,13R)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,14+,15+,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLRBAUBANVECM-SUIOEDAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@H](C3)C(=C)C4)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
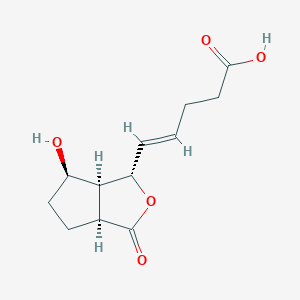
![Furo[3,2-b]pyridine](/img/structure/B1253681.png)
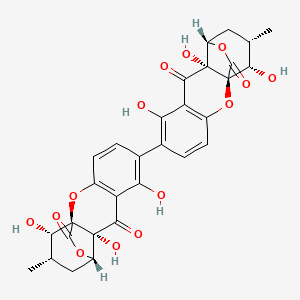
![(4R,5S)-4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one](/img/structure/B1253685.png)
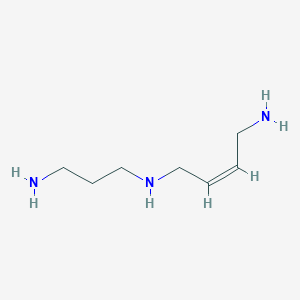
![17-Methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B1253687.png)


![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)
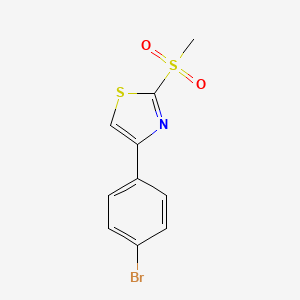
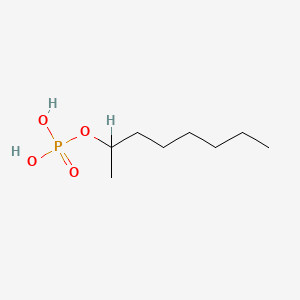
![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B1253699.png)


